Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid
Overview
Description
Boc-®-3-amino-3-(3-pyridyl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process begins with the preparation of the starting material, 3-amino-3-(3-pyridyl)-propionic acid. The amino group is then protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of Boc-®-3-amino-3-(3-pyridyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: Boc-®-3-amino-3-(3-pyridyl)-propionic acid can undergo oxidation reactions, particularly at the pyridine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyridine ring, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Boc-®-3-amino-3-(3-pyridyl)-propionic acid is widely used in scientific research due to its unique chemical properties. It is commonly employed in:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-3-(3-pyridyl)-propionic acid involves its incorporation into peptides and proteins. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group is removed under acidic conditions, revealing the free amino group. This allows the compound to participate in further biochemical reactions, such as enzyme catalysis and protein-protein interactions.
Comparison with Similar Compounds
- Boc-®-3-amino-4-(3-pyridyl)-butyric acid
- Boc-®-3-amino-2-(3-pyridyl)-propionic acid
Comparison: Boc-®-3-amino-3-(3-pyridyl)-propionic acid is unique due to the position of the amino group and the pyridine ring. This specific arrangement imparts distinct chemical properties, making it more suitable for certain applications in peptide synthesis and medicinal chemistry compared to its analogs. The presence of the pyridine ring also enhances its reactivity in substitution and oxidation reactions, providing a versatile platform for chemical modifications.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWRNLFTLLZYBJ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427489 | |
Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-96-5 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500788-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (r)-n-boc-3-(3-pyridyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.